

Technical Guide: Physicochemical Profiling of 6-Chloro-2-methyl-4-phenylpyrimidine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

CAS No.: 1549859-16-6

Cat. No.: B1475432

[Get Quote](#)

Executive Summary

6-Chloro-2-methyl-4-phenylpyrimidine (CAS: 2915-15-3) is a critical biaryl pyrimidine scaffold used extensively in the synthesis of bioactive heterocycles, particularly kinase inhibitors and agrochemicals. Its structural integrity relies on the interplay between the electron-deficient pyrimidine core and the lipophilic phenyl substituent. This guide provides a definitive profile of its solid-state behavior, solution thermodynamics, and reactivity, serving as a foundational reference for its use as an electrophilic intermediate in nucleophilic aromatic substitution () and palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8]

The physical behavior of 6-chloro-2-methyl-4-phenylpyrimidine is dominated by the polarization of the C-Cl bond and the lipophilicity of the phenyl ring.

Core Identity Data

Property	Specification
IUPAC Name	4-Chloro-2-methyl-6-phenylpyrimidine
Common Isomer	6-Chloro-2-methyl-4-phenylpyrimidine (Symmetric equivalent)
CAS Number	2915-15-3
Molecular Formula	
Molecular Weight	204.66 g/mol
SMILES	<chem>Cc1nc(c2ccccc2)cc(Cl)n1</chem>

Physical Constants

Parameter	Value	Context/Notes
Physical State	Solid (Crystalline)	Typically isolated as white to pale yellow needles.
Melting Point	57–58 °C	Sharp transition indicates high crystallinity; low MP suggests weak intermolecular H-bonding.
Boiling Point	324.5 ± 22.0 °C	Predicted at 760 mmHg.[1]
LogP (Oct/Water)	~3.04	Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility	< 100 g/mL (Water)	Practically insoluble in water. Soluble in , EtOAc, DCM, DMSO.
pKa (Conjugate Acid)	~1.5 (Predicted)	The pyrimidine nitrogens are weakly basic due to the electron-withdrawing Cl and Phenyl groups.

Synthetic Methodologies & Manufacturing[10]

The synthesis of this scaffold typically follows two distinct pathways: Cyclization-Chlorination (Classical) or Regioselective Cross-Coupling (Modern).

Pathway A: Cyclization-Chlorination (Scale-Up Preferred)

This route is preferred for multi-gram synthesis due to the low cost of reagents and high atom economy.

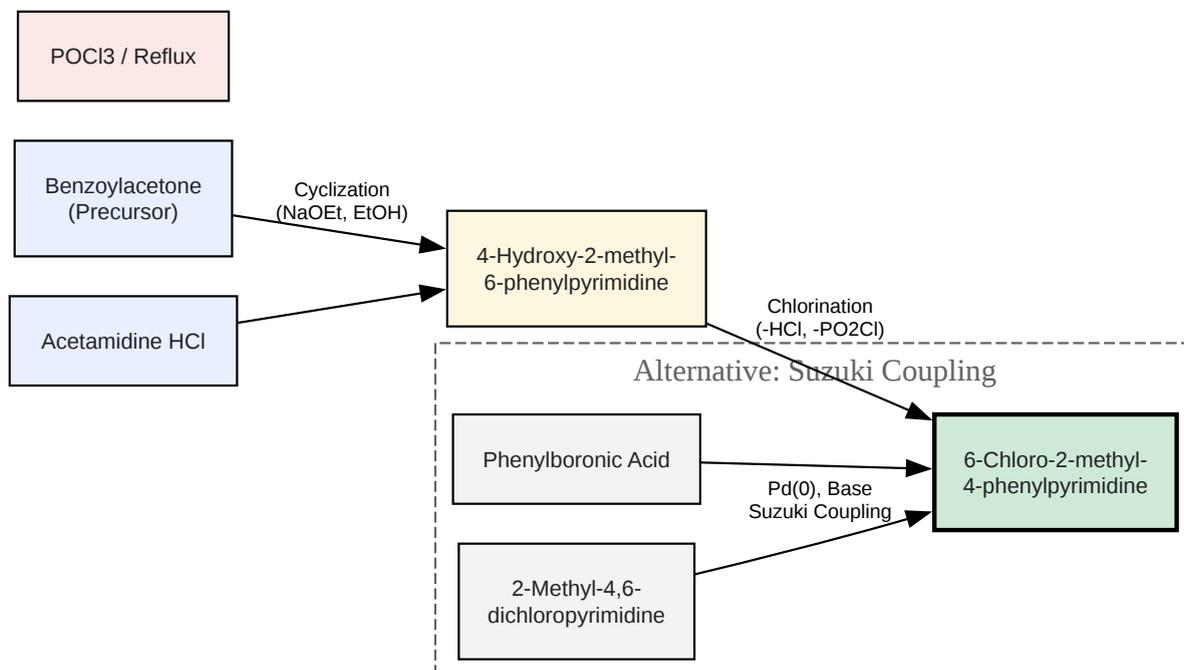
- Condensation: Reaction of benzoylacetone (or ethyl benzoylacetate equivalents) with acetamidine hydrochloride in the presence of a base (NaOEt) yields the intermediate 4-hydroxy-2-methyl-6-phenylpyrimidine (tautomer of the pyrimidone).
- Chlorination: Treatment with phosphorus oxychloride (POCl_3) converts the hydroxyl group to the chloride.

Pathway B: Suzuki-Miyaura Cross-Coupling

Used for rapid analog generation (library synthesis).

- Reagents: 2-methyl-4,6-dichloropyrimidine + Phenylboronic acid.
- Catalyst:
or
.
- Selectivity: Due to the symmetry of 2-methyl-4,6-dichloropyrimidine, mono-arylation yields the desired product exclusively.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Dual synthetic pathways for 6-chloro-2-methyl-4-phenylpyrimidine: Classical cyclization (top) and Pd-catalyzed coupling (bottom).

Spectral Characterization (Self-Validating Protocols)

To ensure the identity of the synthesized material, the following spectral signatures must be validated.

Proton NMR (NMR)

Solvent:

, 400 MHz

- 8.05 – 8.10 ppm (m, 2H): Ortho-protons of the phenyl ring. Deshielded due to conjugation with the pyrimidine.
- 7.45 – 7.55 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

- 7.60 ppm (s, 1H): Diagnostic Singlet. The pyrimidine H-5 proton. This signal confirms the substitution pattern; it appears as a sharp singlet because it has no adjacent protons on the pyrimidine ring.
- 2.70 ppm (s, 3H): Methyl group at C-2.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion (): 205.05 Da.
- Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (205 and 207) confirms the presence of a single chlorine atom.

Reactivity Profile & Applications

The utility of 6-chloro-2-methyl-4-phenylpyrimidine lies in the lability of the C-Cl bond. It serves as a "electrophilic hub" for further functionalization.

Nucleophilic Aromatic Substitution ()

The pyrimidine ring is electron-deficient, activating the C-6 position toward nucleophiles.

- Amination: Reaction with primary/secondary amines (e.g., morpholine, aniline) in polar aprotic solvents (DMF, NMP) generates 6-amino derivatives.
- Etherification: Reaction with alkoxides yields 6-alkoxy derivatives.
- Mechanism: Addition-Elimination via a Meisenheimer complex.

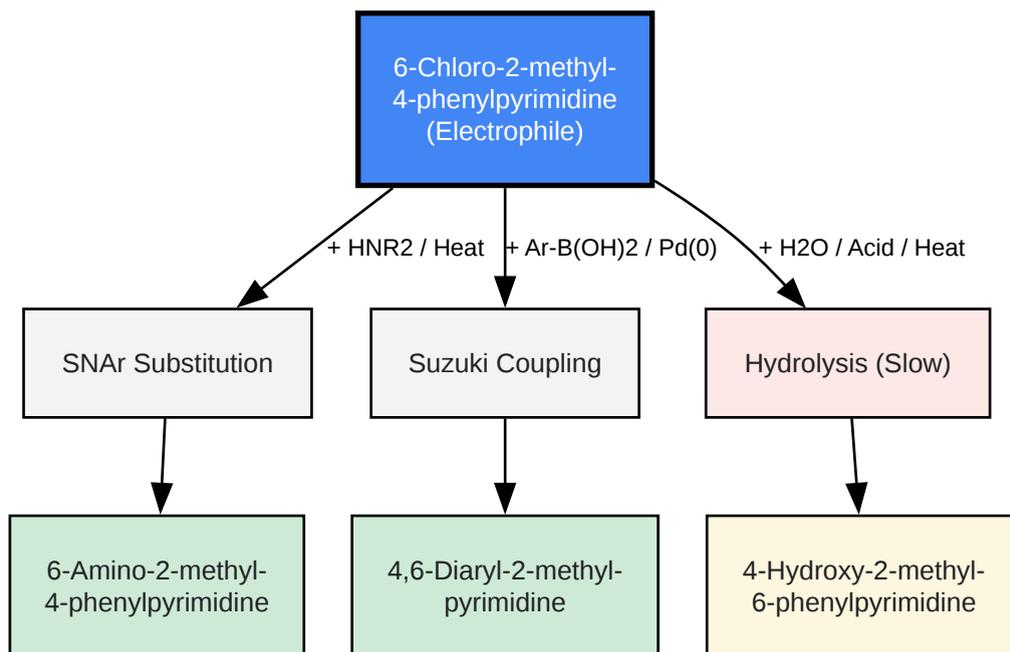
Palladium-Catalyzed Coupling

The C-Cl bond is robust enough to survive mild conditions but reactive enough for oxidative addition by Pd(0).

- Suzuki-Miyaura: Coupling with aryl boronic acids creates 4,6-diarylpyrimidines.

- Buchwald-Hartwig: C-N bond formation with sterically hindered amines.

Reactivity Flowchart



[Click to download full resolution via product page](#)

Caption: Primary reactivity pathways. The C-Cl bond enables divergence into aminopyrimidines (SNAr) or extended biaryls (Suzuki).

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Lipophilic Scaffolds

Objective: Determine thermodynamic solubility in PBS (pH 7.4) to assess suitability for biological assays.

- Preparation: Weigh 5 mg of 6-chloro-2-methyl-4-phenylpyrimidine into a glass vial.
- Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
- Equilibration: Shake at 25 °C for 24 hours. Note: Due to high lipophilicity (LogP ~3), the compound may not fully dissolve.

- Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
- Quantification:
 - Remove supernatant.
 - Dilute with Acetonitrile (1:1 v/v) to ensure solubility for injection.
 - Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
- Result Interpretation: Expect values < 5

g/mL. For biological stock solutions, dissolve in 100% DMSO (solubility > 10 mg/mL) before diluting into media.

References

- ChemicalBook. (2023). 4-Chloro-2-methyl-6-phenylpyrimidine Properties and MSDS. Retrieved from
- PubChem. (2025). [2][3][4] Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine (Isomer Comparison). National Library of Medicine. Retrieved from
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. *Molecules*. Retrieved from
- Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-methyl-6-phenylpyrimidine. Retrieved from
- BenchChem. (2024). Physicochemical Properties of Novel Pyrimidine Compounds. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. echemi.com \[echemi.com\]](#)
- [2. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. americanelements.com \[americanelements.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling of 6-Chloro-2-methyl-4-phenylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1475432#physical-properties-of-6-chloro-2-methyl-4-phenylpyrimidine-derivatives\]](https://www.benchchem.com/product/b1475432#physical-properties-of-6-chloro-2-methyl-4-phenylpyrimidine-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com